2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Overview
Description
2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an aldehyde functional group at the 4-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 2’-TrifluoroMethyl-Biphenyl-4-Carboxylic Acid.
Reduction: 2’-TrifluoroMethyl-Biphenyl-4-Methanol.
Substitution: Various substituted biphenyl derivatives, depending on the electrophile used.
Scientific Research Applications
2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the creation of advanced materials, including polymers and liquid crystals.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amines, through nucleophilic addition reactions. The trifluoromethyl group can influence the compound’s electronic properties, making it more reactive in certain chemical environments. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects .
Comparison with Similar Compounds
4’-Trifluoromethyl-Biphenyl-2-Carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
2-Fluoro-4’-(Trifluoromethyl)Biphenyl-4-Carbaldehyde: Contains a fluorine atom in addition to the trifluoromethyl group.
Uniqueness: 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRLRQYSYHJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362627 | |
Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198205-95-7 | |
Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 198205-95-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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